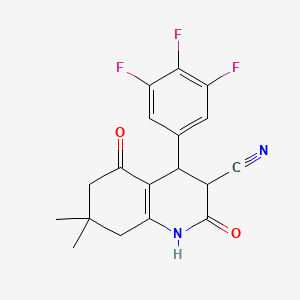![molecular formula C36H46ClN3O3 B12385126 (2S)-tert-butoxy[(5M)-5-{2-[(2-chloro-6-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]acetic acid](/img/structure/B12385126.png)
(2S)-tert-butoxy[(5M)-5-{2-[(2-chloro-6-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GSK3839919A is a potent allosteric inhibitor of the human immunodeficiency virus type 1 integrase enzyme. This compound has garnered significant attention due to its novel mechanism of action, which involves binding to a unique site on the integrase enzyme, thereby preventing the integration of viral DNA into the host genome. This makes GSK3839919A a promising candidate for the treatment of human immunodeficiency virus infections .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of GSK3839919A involves several key steps. One efficient method includes the synthesis of (S)-2-(5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl)-2-(tert-butoxy)acetate in only five steps compared to the original thirteen-step synthesis . This streamlined process involves strategic modifications to the chemical structure to enhance the efficiency and yield of the final product.
Industrial Production Methods: For industrial-scale production, the process development includes the optimization of two palladium-catalyzed reactions and the isolation of the active pharmaceutical ingredient without the formation of salts. This method ensures a high-purity product suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions: GSK3839919A primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of GSK3839919A include palladium catalysts, bromine, and tert-butoxyacetate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products Formed: The major products formed from the reactions involving GSK3839919A include various substituted derivatives, which can be further optimized for enhanced biological activity and reduced toxicity .
科学的研究の応用
GSK3839919A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying allosteric inhibition mechanisms. In biology and medicine, GSK3839919A is used in preclinical studies to evaluate its efficacy as an anti-human immunodeficiency virus agent. Its unique mechanism of action makes it a valuable tool for understanding the integration process of viral DNA into the host genome .
作用機序
GSK3839919A exerts its effects by binding to a unique allosteric site on the human immunodeficiency virus type 1 integrase enzyme. This binding prevents the integrase from facilitating the integration of viral DNA into the host genome, thereby inhibiting viral replication. The molecular targets involved include the integrase enzyme and specific binding sites that are critical for its function .
類似化合物との比較
Similar Compounds: Similar compounds to GSK3839919A include other allosteric inhibitors of the human immunodeficiency virus type 1 integrase enzyme, such as BI 224436 and GS-9822. These compounds share a similar mechanism of action but differ in their chemical structures and binding affinities .
Uniqueness: What sets GSK3839919A apart from other similar compounds is its high potency and low clearance rate, making it a more effective and longer-lasting inhibitor. Additionally, the streamlined synthesis process enhances its feasibility for large-scale production .
特性
分子式 |
C36H46ClN3O3 |
|---|---|
分子量 |
604.2 g/mol |
IUPAC名 |
(2S)-2-[5-[2-[(2-chloro-6-methylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl]-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid |
InChI |
InChI=1S/C36H46ClN3O3/c1-23-9-8-10-30(37)29(23)22-39-16-13-25-19-26(11-12-27(25)21-39)28-20-38-24(2)31(33(34(41)42)43-35(3,4)5)32(28)40-17-14-36(6,7)15-18-40/h8-12,19-20,33H,13-18,21-22H2,1-7H3,(H,41,42)/t33-/m0/s1 |
InChIキー |
KETKYQCQNXUIQX-XIFFEERXSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)Cl)CN2CCC3=C(C2)C=CC(=C3)C4=CN=C(C(=C4N5CCC(CC5)(C)C)[C@@H](C(=O)O)OC(C)(C)C)C |
正規SMILES |
CC1=C(C(=CC=C1)Cl)CN2CCC3=C(C2)C=CC(=C3)C4=CN=C(C(=C4N5CCC(CC5)(C)C)C(C(=O)O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


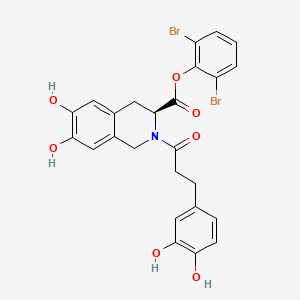
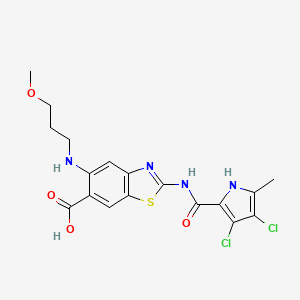
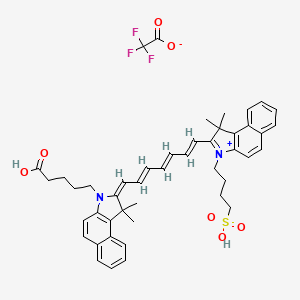
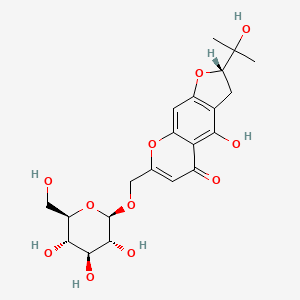
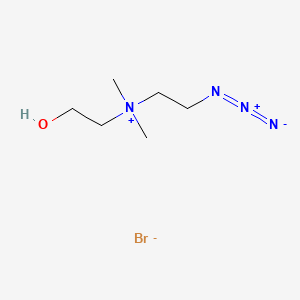
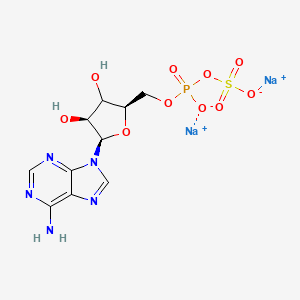

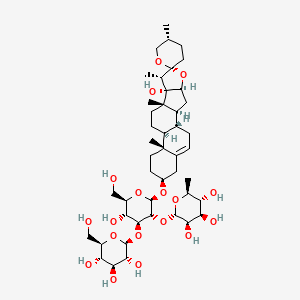
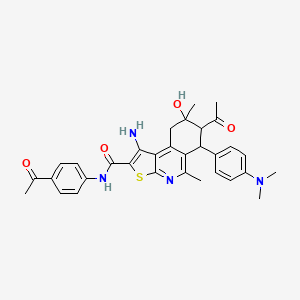
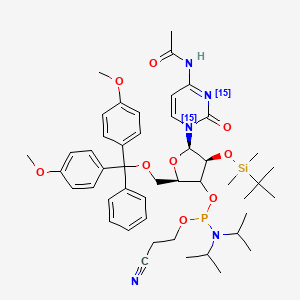
![2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine](/img/structure/B12385089.png)


